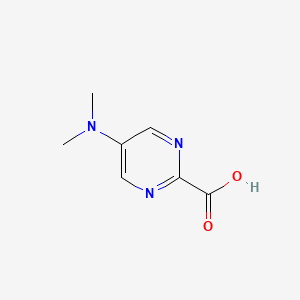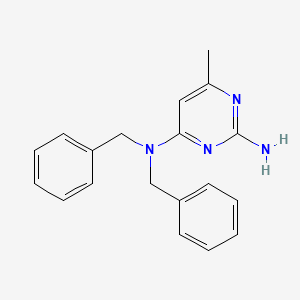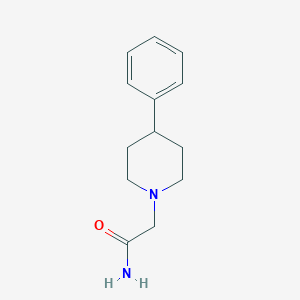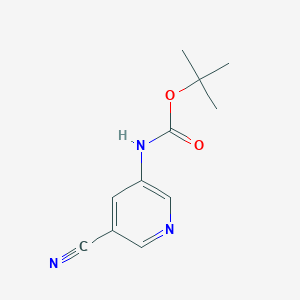
tert-butyl N-(5-cyanopyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate (TBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyridine family and has been used as a building block for the synthesis of a variety of organic compounds. TBC is a highly active compound and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is not fully understood. It is believed to interact with a variety of enzymes and receptors in the body. It is also believed to interact with DNA and RNA, which may explain its biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of certain receptors, such as the serotonin receptor. In addition, it has been found to have an anti-inflammatory effect and to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a highly active compound, which makes it ideal for use in a variety of experiments. The main limitation of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is that it is not very stable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for tert-butyl N-(5-cyanopyridin-3-yl)carbamate. It could be used in the development of new drugs or therapies. It could also be used in the development of new materials, such as polymers or catalysts. In addition, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance. Finally, it could be used to further understand the biochemical and physiological effects of tert-butyl N-(5-cyanopyridin-3-yl)carbamate.
Métodos De Síntesis
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate can be synthesized using a reaction between tert-butyl carbamate and 5-cyanopyridine. This reaction is conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under aprotic conditions, such as dimethylformamide. The reaction is generally complete in a few hours and yields a product that is relatively pure.
Propiedades
IUPAC Name |
tert-butyl N-(5-cyanopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSKAKPKSFANHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-cyanopyridin-3-YL)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


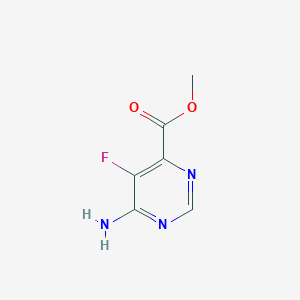
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)


